1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one
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Overview
Description
1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidinone ring substituted with an aminopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one typically involves the reaction of 2-aminopyridine with a suitable pyrrolidinone derivative. One common method involves the use of a cyclization reaction where the aminopyridine reacts with a ketone or aldehyde precursor under acidic or basic conditions to form the desired pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for high yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the target compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A simpler analog with similar reactivity but lacking the pyrrolidinone ring.
3,3-Dimethylpyrrolidin-2-one: A compound with a similar core structure but without the aminopyridine substitution.
N-(Pyridin-2-yl)amides: Compounds with similar functional groups but different overall structures.
Uniqueness
1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one is unique due to its combined aminopyridine and pyrrolidinone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(2-aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C11H15N3O/c1-11(2)4-6-14(10(11)15)8-3-5-13-9(12)7-8/h3,5,7H,4,6H2,1-2H3,(H2,12,13) |
InChI Key |
VOADXMCSXRWHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1=O)C2=CC(=NC=C2)N)C |
Origin of Product |
United States |
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